[4-[(E)-[[2-[(3-bromophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenyl] acetate
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Overview
Description
[4-[(E)-[[2-[(3-bromophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenyl] acetate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[2-[(3-bromophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenyl] acetate typically involves multiple steps:
Formation of the hydrazone: The initial step involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Acetylation: The hydrazone is then acetylated using acetic anhydride to introduce the acetyl group.
Thioether formation: The final step involves the reaction of the acetylated hydrazone with methylthiol to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone functional group, converting it back to the corresponding hydrazine derivative.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-[(E)-[[2-[(3-bromophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its hydrazone group can form stable complexes with certain enzymes, providing insights into enzyme mechanisms.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the bromophenyl and methylsulfanyl groups suggests possible applications in the development of anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional diversity make it suitable for the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [4-[(E)-[[2-[(3-bromophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenyl] acetate involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The bromophenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity. The acetate group can participate in hydrogen bonding, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
[4-[(E)-[[2-[(4-bromophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenyl] acetate: Similar structure but with a bromine atom at the para position.
[4-[(E)-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenyl] acetate: Similar structure but with a chlorine atom instead of bromine.
[4-[(E)-[[2-[(3-bromophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenyl] propionate: Similar structure but with a propionate group instead of acetate.
Uniqueness
The uniqueness of [4-[(E)-[[2-[(3-bromophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenyl] acetate lies in its specific combination of functional groups. The presence of the bromophenyl, methylsulfanyl, and acetate groups provides a distinct reactivity profile, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
[4-[(E)-[[2-[(3-bromophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-13(22)24-17-7-5-14(6-8-17)10-20-21-18(23)12-25-11-15-3-2-4-16(19)9-15/h2-10H,11-12H2,1H3,(H,21,23)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYPGKNPUVMTLW-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=NNC(=O)CSCC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=N/NC(=O)CSCC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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